7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
Description
Chemical Classification and Nomenclature
This compound belongs to the benzoxadiazole family of heterocyclic compounds, characterized by its unique fused ring system containing both nitrogen and oxygen heteroatoms. The compound is systematically classified under the Chemical Abstracts Service registry number 842964-23-2, with the International Union of Pure and Applied Chemistry name designated as 4-piperidin-1-yl-2,1,3-benzoxadiazol-7-amine. Alternative nomenclature includes this compound and 7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-amine, reflecting different positional numbering conventions within the scientific literature.
The molecular structure exhibits a molecular formula of C11H14N4O with a precisely calculated molecular weight of 218.26 grams per mole. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as C1CCN(CC1)C2=CC=C(C3=NON=C23)N, which delineates the connectivity between the piperidine ring and the benzoxadiazole core. The International Chemical Identifier string InChI=1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2 provides a standardized representation of the compound's structural characteristics.
Table 1: Physical and Chemical Properties of this compound
Historical Context of Benzoxadiazole Research
The development of benzoxadiazole chemistry traces its origins to the broader exploration of heterocyclic compounds in the late nineteenth and early twentieth centuries. Research into 2,1,3-benzoxadiazole derivatives has evolved significantly since their initial synthesis, with the compound class gaining prominence due to their unique electronic properties and versatility in chemical transformations. The benzoxadiazole scaffold has been recognized as a privileged structure in medicinal chemistry, similar to other benzo-fused azoles that contain three heteroatoms, establishing a foundation for diverse pharmacological activities.
Historical research into 2,1,3-benzoxadiazole derivatives revealed their potential as fluorophores with distinctive optical properties. Early investigations demonstrated that compounds containing the 2,1,3-benzoxadiazole unit associated with π-conjugated systems exhibit absorption maxima around 419 nanometers in the visible region, with electronic transitions characteristic of π-π* type interactions. These foundational discoveries established the benzoxadiazole core as an important building block for the development of advanced materials and pharmaceutical compounds.
The synthetic methodology for benzoxadiazole derivatives has undergone substantial refinement over the decades. Traditional approaches involved the cyclization of 2-nitroaniline with sodium hypochlorite using tetrabutylammonium bromide as catalyst in basic medium to obtain the corresponding nitrogen oxide intermediate. Subsequent reduction of the nitrogen oxide group using triphenylphosphine in xylene yields the heterocycle 2,1,3-benzoxadiazole at approximately 75% yield. This synthetic route has become a standard approach for accessing benzoxadiazole derivatives and has enabled the systematic exploration of structure-activity relationships within this compound class.
Significance in Scientific Research
This compound occupies a significant position in contemporary scientific research due to its multifaceted applications across pharmaceutical chemistry, materials science, and chemical biology. The compound serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of fluorescent probes and bioactive molecules. Research investigations have demonstrated the utility of benzoxadiazole derivatives in the design of compounds with enhanced biological activity, including applications in cancer therapeutics and immunomodulatory agents.
Contemporary research has revealed the importance of benzoxadiazole derivatives in the development of programmed cell death protein 1/programmed cell death ligand 1 inhibitors for cancer immunotherapy. Investigations have shown that benzo[c]oxadiazole derivatives can be designed and synthesized as effective inhibitors of programmed cell death ligand 1, with some compounds exhibiting nanomolar inhibitory concentrations in homogeneous time-resolved fluorescence assays. These findings underscore the therapeutic potential of the benzoxadiazole scaffold in addressing contemporary medical challenges.
Table 2: Research Applications of Benzoxadiazole Derivatives
The compound's significance extends to its role as a chemical probe for understanding biological processes. Research has demonstrated that nitro-benzoxadiazole compounds can enhance tyrosine phosphorylation of epidermal growth factor receptor, thereby triggering downstream signaling pathways in cancer cells. These findings suggest that benzoxadiazole derivatives, including this compound, may serve as valuable tools for investigating cellular signaling mechanisms and developing targeted therapeutic interventions.
The thermal stability of benzoxadiazole derivatives has been characterized through thermogravimetric analysis, revealing high maximum degradation rates occurring around 300 degrees Celsius. This thermal stability profile makes these compounds suitable for applications requiring elevated temperature conditions and contributes to their utility in materials science applications. Electrochemical studies have further characterized the electronic properties of benzoxadiazole derivatives, with band gap measurements ranging from 2.48 to 2.70 electron volts, showing strong correlations with optical band gaps measured between 2.64 and 2.67 electron volts.
Properties
IUPAC Name |
4-piperidin-1-yl-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNPOSGMLWWFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=NON=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360258 | |
| Record name | 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842964-23-2 | |
| Record name | 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole Intermediate
The key intermediate, 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole, is synthesized via nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with piperidine:
-
- Solvent: Acetonitrile (0.1 M)
- Reagents: Piperidine (1.1 equivalents), triethylamine (2 equivalents)
- Atmosphere: Inert (nitrogen)
- Temperature: Reflux
- Time: 16 hours
-
- Dissolve 4-chloro-7-nitrobenzofurazan in acetonitrile.
- Add piperidine and triethylamine.
- Stir under reflux with inert atmosphere for 16 hours.
- Remove solvent under reduced pressure.
- Extract residue with ethyl acetate.
- Wash sequentially with 1 M HCl, water, and brine.
- Dry over sodium sulfate, filter, and concentrate.
- Purify by silica gel chromatography using an ethyl acetate/hexanes gradient.
Yield: Approximately 99% yield reported.
Reference: Yap et al., Bioorganic and Medicinal Chemistry Letters, 2013.
Reduction to this compound
The nitro group in the intermediate is reduced to an amine group to afford the target compound:
-
- Catalytic hydrogenation (e.g., H_2 gas with Pd/C catalyst)
- Chemical reduction using agents such as tin(II) chloride (SnCl_2) in acidic medium or iron powder with acetic acid.
-
- Solvent: Ethanol or methanol
- Temperature: Ambient to reflux depending on the reducing agent
- Time: Several hours until completion monitored by TLC or HPLC
Purification: After reduction, the reaction mixture is filtered to remove catalyst or solids, concentrated, and purified by recrystallization or chromatography.
Note: Specific literature detailing the exact reduction conditions for this compound is limited, but standard aromatic nitro reductions apply.
Data Summary Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 4-chloro-7-nitrobenzofurazan, piperidine, triethylamine, acetonitrile, reflux, N_2, 16 h | 99 | High purity intermediate obtained |
| Nitro group reduction | H2/Pd-C or SnCl2/acid, ethanol/methanol, ambient/reflux | Not specified | Standard aromatic nitro reduction methods |
Analytical and Research Findings
- The nucleophilic substitution step is highly efficient, benefiting from the electron-deficient nature of the benzoxadiazole ring and the activating effect of the nitro group, which facilitates displacement of the chlorine atom by piperidine.
- The inert atmosphere prevents oxidation or side reactions during substitution.
- Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.
- Reduction of the nitro group is a well-established transformation in aromatic chemistry, and the choice of reducing agent can be optimized based on scale, safety, and purity requirements.
- The final compound’s structure is confirmed by standard spectroscopic methods such as NMR, IR, and mass spectrometry, as documented in chemical databases.
Chemical Reactions Analysis
Types of Reactions: 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxadiazole compounds .
Scientific Research Applications
Chemical Properties and Structure
7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is characterized by its unique benzoxadiazole structure combined with a piperidine moiety. The molecular formula is , and it has a molecular weight of approximately 224.24 g/mol. This structural configuration contributes to its diverse biological activities.
Biological Activities
The compound has been investigated for various biological activities:
1. Antimicrobial Activity
- Compounds containing the 1,3,4-oxadiazole ring, which includes derivatives of this compound, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal effects against various pathogens, including resistant strains of bacteria and fungi .
2. Anticancer Potential
- Research has highlighted the anticancer properties of derivatives related to this compound. These compounds have demonstrated the ability to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The targeting of specific kinases involved in cancer progression has been a focal point of research.
3. Anti-inflammatory Effects
- Some studies suggest that derivatives can also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases . The modulation of inflammatory pathways could lead to therapeutic interventions for conditions like rheumatoid arthritis and other chronic inflammatory disorders.
Case Studies
Several case studies illustrate the compound's efficacy in various applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines (e.g., breast and colon cancer) demonstrated that specific derivatives led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .
Data Summary Table
Mechanism of Action
The mechanism of action of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. It is known to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: A potent and selective inhibitor of PI3Kδ.
4-Nitro-7-piperidino-2,1,3-benzoxadiazole: Another benzoxadiazole derivative with distinct chemical properties.
Uniqueness: 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is unique due to its specific structural features and the presence of both piperidine and benzoxadiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both piperidine and benzoxadiazole moieties, suggests potential for various biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
- CAS Number : 842964-23-2
The biological activity of this compound primarily involves its interaction with specific molecular targets, including proteins and enzymes. This compound is known to modulate the activity of certain biological pathways, which can lead to various pharmacological effects.
Interaction with Biological Targets
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in critical cellular processes. The binding affinity and specificity to these targets are essential for its potential therapeutic applications.
Biological Activity and Therapeutic Applications
This compound has been investigated for its potential in various therapeutic areas:
1. Anticancer Activity
Studies have shown that derivatives of benzoxadiazole can exhibit anticancer properties. The modulation of signaling pathways involved in cell proliferation and apoptosis makes this compound a candidate for further investigation in oncology.
2. Antiviral Properties
The compound has been explored for its antiviral activity, particularly against HIV. Its structural characteristics allow it to interfere with viral replication processes.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperidine with benzoxadiazole derivatives under controlled conditions. This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or selectivity towards specific targets.
Synthetic Routes
The common synthetic routes include:
- Condensation Reactions : Involving piperidine and substituted benzoxadiazoles.
- Functional Group Modifications : To enhance binding affinity or alter pharmacokinetics.
Q & A
How can the synthetic yield of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine be optimized?
Level: Basic
Methodological Answer:
Optimization involves adjusting reaction conditions such as temperature, solvent choice, and catalyst loading. For example, highlights the use of BBr₃ in dichloromethane (DCM) for aryl demethylation, achieving >90% product conversion after 48 hours . Purification via reverse-phase column chromatography (e.g., ACN/H₂O gradients) and HPLC can improve yield, as demonstrated for structurally similar compounds (23% yield after two steps) . Additionally, copper(I) bromide catalysis, as seen in , may enhance coupling reactions in heterocyclic systems .
What analytical techniques are critical for validating the purity and structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or MeOD) identifies functional groups and confirms regiochemistry. Discrepancies in splitting patterns may indicate impurities or stereoisomers .
- Mass Spectrometry: MALDI-TOF or HRMS (e.g., ESI) validates molecular weight. reports HRMS accuracy within 0.001 m/z .
- HPLC: Purity >95% is achievable using ACN/H₂O eluents (tR = 14.192 min) .
- Spectrofluorimetry: As in , derivatization with fluorogenic agents (e.g., 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole) can detect trace amines .
How should researchers resolve conflicting NMR data during characterization?
Level: Advanced
Methodological Answer:
- Deuterated Solvents: Use MeOD or DMSO-d₆ to eliminate solvent interference.
- 2D NMR: COSY or HSQC experiments clarify coupling relationships and carbon-proton connectivity .
- Impurity Profiling: Compare with intermediates (e.g., ’s compound 27 vs. 28) to identify residual starting materials .
- Alternative Techniques: X-ray crystallography (as in ) or computational modeling (e.g., Gaussian) resolves ambiguous stereochemistry .
What strategies are recommended for designing molecular docking studies with this compound?
Level: Advanced
Methodological Answer:
- Protein Preparation: Use tools like AutoDock or Schrödinger Suite to prepare target proteins (e.g., HDAC8 in ) by removing water molecules and adding polar hydrogens .
- Grid Generation: Define active sites based on co-crystallized ligands (e.g., MS-344 in ). Adjust grid dimensions to accommodate the benzoxadiazole core .
- Validation: Cross-validate docking poses with experimental IC₅₀ data or mutagenesis studies. ’s ligand-protein interaction data for benzothiophene derivatives provides a template .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Modify the piperidine or benzoxadiazole moieties (e.g., fluorination, methylation) using protocols from and .
- Biological Assays: Test analogs against target enzymes (e.g., kinases, HDACs) using fluorescence polarization or radioligand binding assays.
- Data Correlation: Use multivariate analysis to link structural features (e.g., logP, steric bulk) to activity trends, as seen in ’s pyrazole derivatives .
What experimental controls are essential for assessing metabolic stability in vitro?
Level: Advanced
Methodological Answer:
- Liver Microsomes: Incubate with NADPH-supplemented human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Include positive controls (e.g., verapamil) .
- CYP Inhibition: Screen for cytochrome P450 interactions using fluorogenic substrates (e.g., CYP3A4 inhibition assays) .
- Plasma Stability: Use spiked plasma (as in ) to assess esterase-mediated hydrolysis .
How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Level: Advanced
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs). The benzoxadiazole’s LUMO energy indicates susceptibility to nucleophilic attack.
- MD Simulations: Simulate solvation in water/DMSO mixtures to assess hydrolysis pathways. ’s oxazolidinone derivatives provide analogous case studies .
What are best practices for handling and storing this compound to ensure stability?
Level: Basic
Methodological Answer:
- Storage: Keep under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
- Handling: Use anhydrous solvents (e.g., DCM, MeOH) to avoid hydrolysis. ’s safety guidelines recommend MAC/PC-TWA limits for airborne particulates .
How can researchers address low solubility in aqueous buffers during biological assays?
Level: Basic
Methodological Answer:
- Co-Solvents: Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- pH Adjustment: Solubilize via protonation of the piperidine nitrogen (pKa ~8.5) in mildly acidic buffers .
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles, as demonstrated for related benzimidazoles in .
What methodologies validate the compound’s selectivity against off-target receptors?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
